molecular formula C16H20ClN5O B6957299 N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide

Cat. No.: B6957299
M. Wt: 333.81 g/mol
InChI Key: AROXWKCAGKBNKA-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring, a triazole ring, and a chlorophenyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O/c1-11(22-10-18-9-19-22)16(23)20-14-7-8-21(2)15(14)12-3-5-13(17)6-4-12/h3-6,9-11,14-15H,7-8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROXWKCAGKBNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(C1C2=CC=C(C=C2)Cl)C)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Triazole Ring: The triazole ring is attached using azide-alkyne cycloaddition reactions, often referred to as “click chemistry.”

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under specific conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(1,2,4-triazol-1-yl)acetamide
  • N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(1,2,4-triazol-1-yl)butanamide

Uniqueness

N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-2-(1,2,4-triazol-1-yl)propanamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

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